5S,6S-二氢HETE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

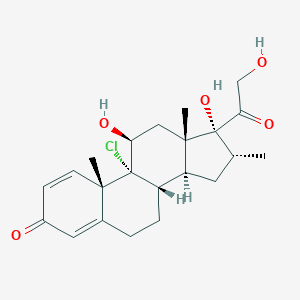

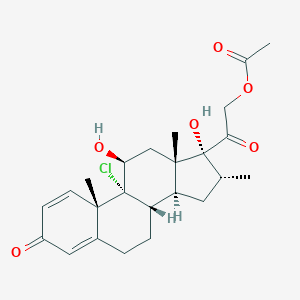

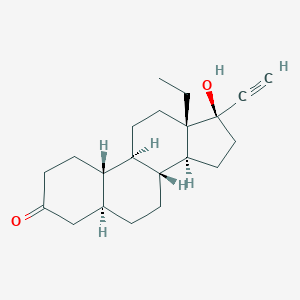

(5S,6S)-dihydroxy-(7E,9E,11Z,14Z)-icosatetraenoic acid is a leukotriene compound having double bonds in the 7-, 9-, 11- and 14-positions and 5(S)- and 6(S)-hydroxy substituents. It has a role as a Saccharomyces cerevisiae metabolite. It is a leukotriene and a dihydroxyicosatetraenoic acid. It is functionally related to an icosa-7,9,11,14-tetraenoic acid.

(5S,6S)-di-HETE is a metabolite found in or produced by Saccharomyces cerevisiae.

科学研究应用

化学性质

“5S,6S-二氢HETE”是一种白三烯化合物,在7-、9-、11-和14-位具有双键,以及5(S)-和6(S)-羟基取代基 . 它的分子式为C20H32O4,分子量为336.47 .

生物学作用

“this compound”是酿酒酵母的一种代谢产物,酿酒酵母是一种酵母菌 . 这表明它在该生物体的代谢过程中发挥作用。

潜在的治疗应用

“(5S,6R)-二氢HETE”是由LTA4的酶促转化生成的,当以高浓度产生时,它表现出一些类似于LTD4的活性 . 这表明它具有潜在的治疗应用,可能在治疗与白三烯活性相关的疾病中发挥作用。

作用机制

Target of Action

5S,6S-DiHETE is an anti-inflammatory lipid mediator derived from eicosapentaenoic acid (EPA) . It primarily targets the inflammatory response in the body, specifically the vascular hyperpermeability that occurs during inflammation .

Mode of Action

5S,6S-DiHETE interacts with its targets by suppressing the vascular hyperpermeability that is typically seen during inflammation . This interaction results in a decrease in inflammation and a potential alleviation of inflammatory diseases .

Biochemical Pathways

It is known that it is derived from eicosapentaenoic acid (epa), suggesting that it may be involved in the metabolism of this fatty acid

Result of Action

The primary result of 5S,6S-DiHETE’s action is the suppression of vascular hyperpermeability during inflammation . This can lead to a decrease in inflammation and potentially alleviate symptoms of inflammatory diseases .

生化分析

Biochemical Properties

5S,6S-DiHETE interacts with several enzymes, proteins, and other biomolecules. It is an enzymatic metabolite of leukotriene A4 . The compound is produced by diverse cell types in humans and other animal species . These cells may then metabolize the formed 5S,6S-DiHETE to other metabolites .

Cellular Effects

5S,6S-DiHETE has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The activation of the CysLT1 Receptor by 5S,6S-DiHETE results in the contraction of lung parenchyma cells .

Molecular Mechanism

5S,6S-DiHETE exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . The compound shares a common mechanism for activating cells with other metabolites .

Metabolic Pathways

5S,6S-DiHETE is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

属性

CAS 编号 |

82948-87-6 |

|---|---|

分子式 |

C20H32O4 |

分子量 |

336.5 g/mol |

IUPAC 名称 |

(5S,6S,7Z,9Z,11E,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9+,12-11-,15-13-/t18-,19-/m0/s1 |

InChI 键 |

UVZBUUTTYHTDRR-QSWMWBCCSA-N |

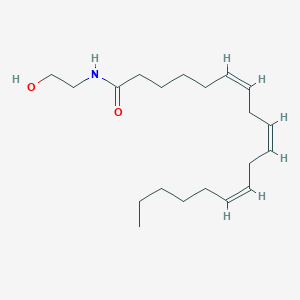

SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O |

手性 SMILES |

CCCCC/C=C\C/C=C/C=C\C=C/[C@@H]([C@H](CCCC(=O)O)O)O |

规范 SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O |

外观 |

Assay:≥98%A solution in ethanol |

同义词 |

5S,6S-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)